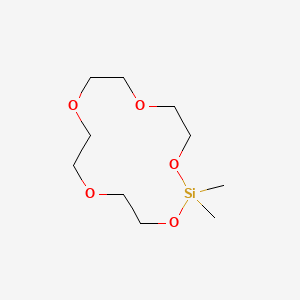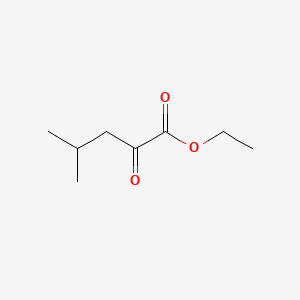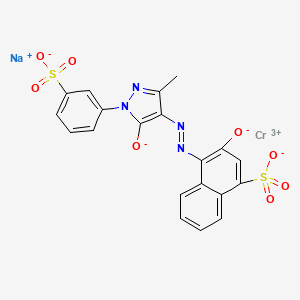
Acid Red 186
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 186 is a synthetic dye that is commonly used in the textile and food industries. It is also known as C.I. This compound, this compound, and 1-[[4-[(2,4-diaminophenyl)azo]phenyl]sulfonyl]-3-methyl-5-pyrazolone. This compound is a water-soluble dye that is commonly used for coloring textiles, paper, leather, and food products.
Applications De Recherche Scientifique
1. Degradation Studies
Acid Red 186, like other azo dyes, has been extensively studied in degradation experiments. For instance, Kayan and Gözmen (2012) explored the degradation of Acid Red 274, a related azo dye, using H2O2 in subcritical water conditions, achieving up to 80% mineralization. This study illustrates the potential methodologies for environmentally friendly degradation of azo dyes, including this compound (Kayan & Gözmen, 2012).
2. Adsorption Studies
The adsorption properties of this compound have also been a focus of research. Qiao et al. (2009) reported on the adsorption of Acid Red 18 and Acid Yellow 23, two anionic azo dyes, onto bentonite-based composite adsorbents. Their findings can be extrapolated to understand the adsorption behavior of this compound in aqueous solutions (Qiao et al., 2009).
3. Photocatalytic Degradation
Photocatalytic degradation is another area of research relevant to this compound. Sohrabi and Ghavami (2008) studied the photocatalytic degradation of Direct Red 23, a mono-azo dye similar to this compound. Their research on the optimal conditions for degradation provides insights into how similar processes could be applied to this compound (Sohrabi & Ghavami, 2008).
4. Colorimetric Applications
The use of azo dyes like this compound in colorimetric applications has been explored. For example, Tôrres et al. (2011) developed a digital image-based method for determining total acidity in red wines, which could potentially be adapted for dyes like this compound to facilitate similar analytical techniques (Tôrres et al., 2011).
5. Metal Complex Formation
Research by Abd-El-Kader et al. (1983) on the metal complex formation of C. I. This compound with various metal ions like UO2++, Ce3+, and Th4+ provides valuable insights into the chemical behavior of this compound in the presence of metal ions. These findings could have implications in fields such as analytical chemistry and environmental science (Abd-El-Kader et al., 1983).
Propriétés
Numéro CAS |
52677-44-8 |
|---|---|
Formule moléculaire |
C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |
Clé InChI |
FHHDECHWBGHEIZ-UHFFFAOYSA-J |
SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |
SMILES canonique |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |
Autres numéros CAS |
52677-44-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



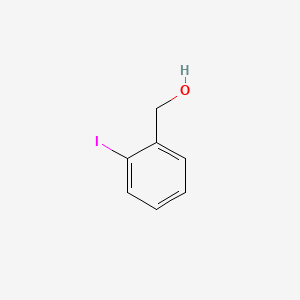

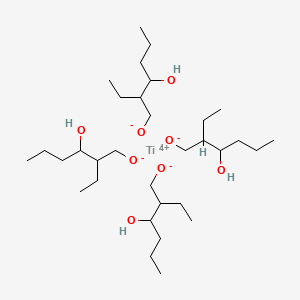



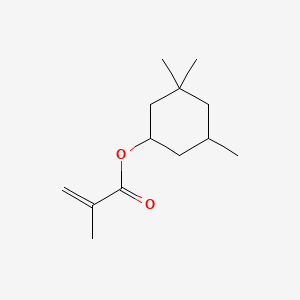
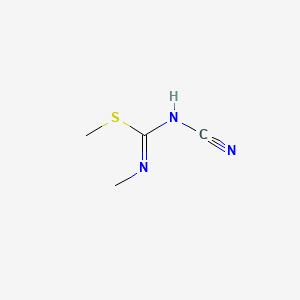
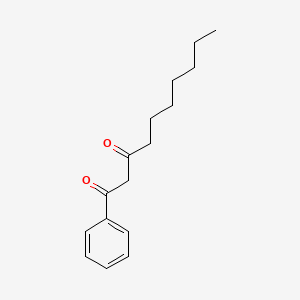
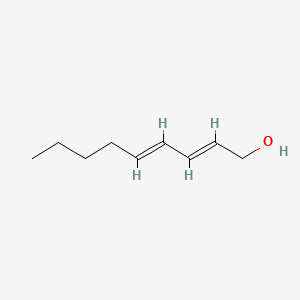
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
